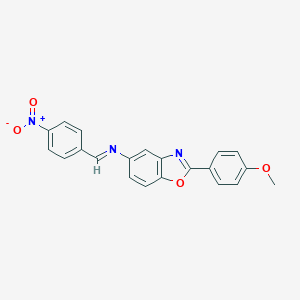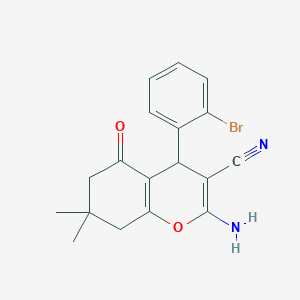![molecular formula C16H19BrN2O B391054 N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391054.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bicyclo[4.1.0]heptane ring system, which is fused with a carbohydrazide moiety and a 4-bromophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 4-bromoacetophenone with bicyclo[4.1.0]heptane-7-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methanesulfonohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]bicyclo[410]heptane-7-carbohydrazide stands out due to its bicyclo[410]heptane ring system, which imparts unique steric and electronic properties
Eigenschaften
Molekularformel |
C16H19BrN2O |
|---|---|
Molekulargewicht |
335.24g/mol |
IUPAC-Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c1-10(11-6-8-12(17)9-7-11)18-19-16(20)15-13-4-2-3-5-14(13)15/h6-9,13-15H,2-5H2,1H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
KRDBWWMPMKJBMX-VCHYOVAHSA-N |
SMILES |
CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br |
Isomerische SMILES |
C/C(=N\NC(=O)C1C2C1CCCC2)/C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=NNC(=O)C1C2C1CCCC2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3aR)-2-(4-ethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390971.png)
![6-(1-Adamantyl)-2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}nicotinonitrile](/img/structure/B390972.png)

![1-(1-adamantylcarbonyl)-2-(3-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390974.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390975.png)
![1-(1-adamantylcarbonyl)-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390976.png)
![1-(1-adamantylcarbonyl)-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B390978.png)
![3-(1-adamantylcarbonyl)-2-(2-thienyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390979.png)
![2-[(3-Phenoxyphenyl)methylidene]propanedinitrile](/img/structure/B390983.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390987.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B390990.png)

